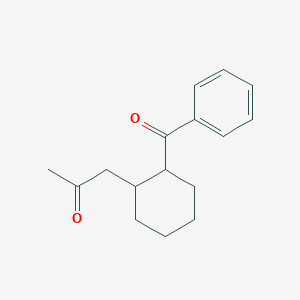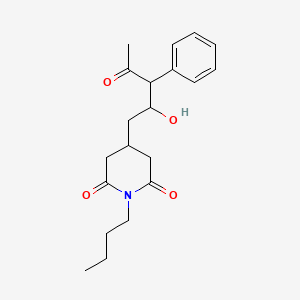
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a hydroxy-oxo-phenylpentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Attachment of Hydroxy-Oxo-Phenylpentyl Side Chain: This step involves the addition of the hydroxy-oxo-phenylpentyl side chain through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their biological activities.
Piperidine-2,6-dione Derivatives: Other derivatives of piperidine-2,6-dione with different substituents.
Uniqueness
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a hydroxy-oxo-phenylpentyl side chain differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
60890-76-8 |
|---|---|
Fórmula molecular |
C20H27NO4 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione |
InChI |
InChI=1S/C20H27NO4/c1-3-4-10-21-18(24)12-15(13-19(21)25)11-17(23)20(14(2)22)16-8-6-5-7-9-16/h5-9,15,17,20,23H,3-4,10-13H2,1-2H3 |
Clave InChI |
ILZCYZBHDUMDAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CC(CC1=O)CC(C(C2=CC=CC=C2)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


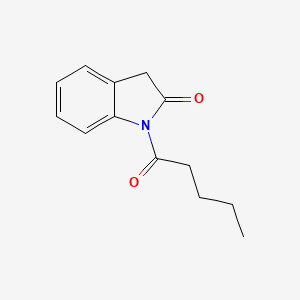

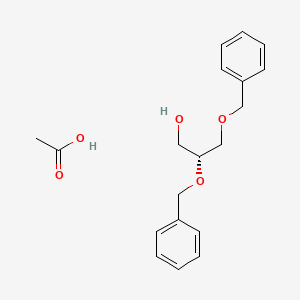

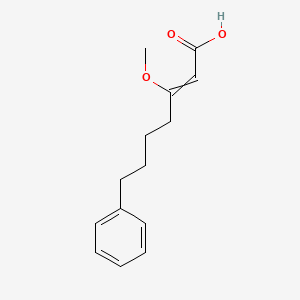
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)


![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
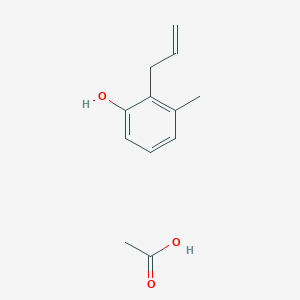
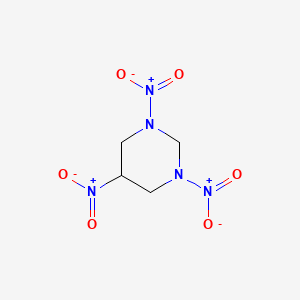
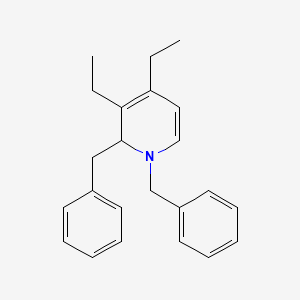
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
